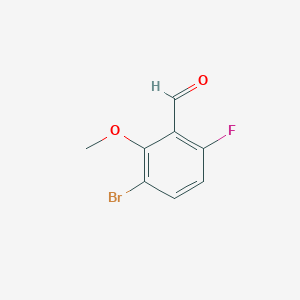

3-Bromo-6-fluoro-2-methoxybenzaldehyde

Description

Properties

IUPAC Name |

3-bromo-6-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBHANVMIQFWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624026 | |

| Record name | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473416-74-9 | |

| Record name | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-fluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Multi-Functional Scaffolding Molecule

3-Bromo-6-fluoro-2-methoxybenzaldehyde is a highly functionalized aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive aldehyde, a methoxy group, and two different halogen atoms (bromine and fluorine), makes it a versatile building block for the synthesis of more complex molecules. The presence of these distinct functional groups allows for selective and sequential chemical transformations, providing a strategic advantage in the design and development of novel pharmaceutical agents and functional materials. The strategic placement of the bromine and fluorine atoms, in particular, can be leveraged for various cross-coupling reactions and for fine-tuning the electronic and lipophilic properties of target compounds.

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Core Synthesis Pathway: Directed Ortho-Metalation and Formylation

The most direct and efficient synthetic route to this compound hinges on a directed ortho-metalation (DoM) reaction, followed by formylation.[1] This strategy utilizes the methoxy group of a suitable precursor to direct a strong organolithium base to deprotonate the adjacent ortho position, creating a highly reactive aryllithium intermediate. This intermediate is then trapped with an electrophilic formylating agent to introduce the desired aldehyde functionality.

The chosen precursor for this synthesis is 1-bromo-4-fluoro-2-methoxybenzene . The methoxy group in this starting material serves as an effective directing metalation group (DMG), ensuring high regioselectivity in the lithiation step.[1]

Reaction Mechanism: A Stepwise Perspective

The synthesis proceeds in two key steps:

-

Directed Ortho-Lithiation: 1-bromo-4-fluoro-2-methoxybenzene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The methoxy group's oxygen atom coordinates with the lithium ion of the n-BuLi, positioning the butyl anion in close proximity to the ortho-hydrogen. This proximity facilitates the abstraction of the proton, leading to the formation of a specific aryllithium intermediate. The low temperature is crucial to prevent side reactions and ensure the stability of the organolithium species.

-

Formylation: The in situ generated aryllithium intermediate is a potent nucleophile. It readily attacks the electrophilic carbon of a formylating agent, such as N,N-dimethylformamide (DMF).[2] This addition reaction forms a tetrahedral intermediate, which upon aqueous workup, hydrolyzes to yield the final product, this compound.

Synthesis Pathway Diagram

Caption: Directed ortho-metalation followed by formylation.

Detailed Experimental Protocol

Safety First: Organolithium reagents like n-butyllithium are pyrophoric and react violently with water and air.[3][4] All procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory. A dry chemical (Class D) fire extinguisher should be readily accessible.[3]

| Parameter | Value |

| Starting Material | 1-bromo-4-fluoro-2-methoxybenzene |

| Reagents | n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C (Dry ice/acetone bath) |

| Reaction Time | 1-2 hours for lithiation, 1 hour for formylation |

| Workup | Saturated aqueous ammonium chloride solution, Diethyl ether extraction |

| Purification | Column chromatography on silica gel |

Step-by-Step Methodology:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, dissolve 1-bromo-4-fluoro-2-methoxybenzene (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Formylation: While maintaining the temperature at -78 °C, slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise. A color change is typically observed. Stir the reaction mixture at -78 °C for an additional hour.

-

Quenching and Workup: Slowly warm the reaction mixture to 0 °C and then quench by the careful addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Trustworthiness and Self-Validation

The described protocol is a well-established and reliable method for the regioselective formylation of substituted aromatic compounds.[2][5] The success of the reaction can be monitored and validated at several stages:

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the product.

-

Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of the substitution.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.

-

Conclusion: A Gateway to Novel Chemical Entities

The synthesis of this compound via directed ortho-metalation and formylation offers a highly efficient and regioselective route to this valuable chemical intermediate. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to access this versatile building block for their drug discovery and materials science endeavors. The careful execution of the experimental procedure, with a strong emphasis on safety, is paramount to achieving high yields and purity. The multi-functional nature of the target molecule opens up a vast chemical space for the development of novel compounds with potentially significant biological and material properties.

References

-

Organic Chemistry Portal. Formylation. [Link]

- Schall, A.; Reiser, O. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis, 2006, 25, 575-592.

-

American Chemical Society. Lithiation Reaction Safety. [Link]

-

Mortier, J. Directed ortho Metalation. Unblog.fr. [Link]

- Narasimhan, N. S.; Mali, R. S. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 1984, 93(4), 625-634.

- Snieckus, V. Directed ortho metalation. Toluamide and benzamide ortho lithiation. Regioselective synthesis of highly substituted aromatic compounds. Chemical Reviews, 1990, 90(6), 879-933.

-

Gau, M. R.; Zdilla, M. J. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, 2016, (117), e54705. [Link]

-

Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

JoVE (Journal of Visualized Experiments). Safe Lithiation Reactions Using Organolithium Reagents | Protocol Preview. YouTube, September 27, 2022. [Link]

- CN110563565A - Synthetic method of this compound.

- Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. Formylation - Common Conditions [commonorganicchemistry.com]

- 3. acs.org [acs.org]

- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]

Introduction: A Versatile Halogenated Benzaldehyde for Advanced Synthesis

An In-Depth Technical Guide to 3-Bromo-6-fluoro-2-methoxybenzaldehyde

Prepared by: Gemini, Senior Application Scientist

This compound is a polysubstituted aromatic aldehyde that serves as a highly valuable and versatile building block in modern organic synthesis. Its strategic array of functional groups—a reactive aldehyde, a methoxy directing group, and two distinct halogens (bromine and fluorine)—provides a rich platform for constructing complex molecular architectures. This guide offers a technical overview of its chemical properties, a plausible and robust synthesis strategy, key reactive pathways, and its applications for researchers and professionals in drug discovery and materials science. The presence of bromine allows for facile entry into transition-metal-catalyzed cross-coupling reactions, while the fluoro and methoxy groups modulate the electronic properties and metabolic stability of derivative compounds, making it a key intermediate in medicinal chemistry.[1][2]

Core Physicochemical and Spectroscopic Properties

The unique substitution pattern of this compound dictates its physical characteristics and reactivity. The compound is a solid at ambient temperature. A comprehensive summary of its key identifiers and properties is presented below.

Table 1: Chemical Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 473416-74-9 | [N/A] |

| Molecular Formula | C₈H₆BrFO₂ | [3] |

| Molecular Weight | 233.03 g/mol | |

| Physical Form | Solid | |

| InChIKey | ZFSQBXCQHSTLJT-UHFFFAOYSA-N | [3] |

| SMILES | COC1=C(C=C(C(=C1)F)Br)C=O | [3] |

| Storage | Store at room temperature or 2-8°C | [N/A] |

Molecular Structure

The arrangement of substituents on the benzene ring is critical to the molecule's reactivity. The methoxy and fluoro groups are ortho to the aldehyde, and the bromo group is meta.

Spectroscopic Profile

While a publicly available, peer-reviewed full dataset for this specific molecule is scarce, the expected spectroscopic signatures can be predicted based on its functional groups and substitution pattern. Key expected spectral features are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | Aldehyde Proton (-CHO) | δ 10.0 - 10.5 ppm (singlet) |

| Aromatic Protons (Ar-H) | δ 7.0 - 7.8 ppm (multiplets) | |

| Methoxy Protons (-OCH₃) | δ 3.9 - 4.1 ppm (singlet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 188 - 192 ppm |

| Aromatic Carbons (Ar-C) | δ 110 - 165 ppm | |

| Methoxy Carbon (-OCH₃) | δ 55 - 62 ppm | |

| IR Spectroscopy | C=O Stretch (Aldehyde) | 1680 - 1705 cm⁻¹ |

| C-H Stretch (Aldehyde) | 2810 - 2860 cm⁻¹ and 2710 - 2760 cm⁻¹ | |

| Ar C-Br Stretch | 550 - 650 cm⁻¹ |

| | Ar C-F Stretch | 1100 - 1250 cm⁻¹ |

Synthesis Protocol: Directed Ortho-Metalation Strategy

A robust and regioselective synthesis of this compound can be envisioned via a directed ortho-metalation (DoM) pathway. This strategy leverages the powerful ortho-directing ability of the methoxy group to deprotonate the C1 position selectively, followed by quenching with an appropriate formylating agent.[4] The proposed starting material is 2-bromo-4-fluoroanisole.

Workflow: Synthesis via Directed Ortho-Metalation

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-bromo-4-fluoroanisole.

Materials:

-

2-bromo-4-fluoroanisole (1.0 equiv)

-

sec-Butyllithium (s-BuLi) (1.2 equiv, solution in cyclohexane)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate, Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (approx. 0.1 M relative to the substrate). Add TMEDA (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add s-BuLi (1.2 equiv) dropwise to the stirred solution. After 15 minutes, add a solution of 2-bromo-4-fluoroanisole (1.0 equiv) in anhydrous THF dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C.

-

Scientific Rationale: TMEDA chelates the lithium ion, increasing the basicity of the organolithium reagent and accelerating the deprotonation. The methoxy group directs the deprotonation to the adjacent ortho position.[5] The low temperature is critical to prevent side reactions, such as lithium-halogen exchange.

-

-

Lithiation: Stir the resulting mixture at -78 °C for 1.5 hours to ensure complete formation of the aryllithium intermediate.

-

Formylation: Slowly add anhydrous DMF (1.5 equiv) dropwise. The reaction is often exothermic; maintain the temperature at -78 °C.

-

Scientific Rationale: DMF serves as an efficient formylating agent ("electrophilic quench") for the highly nucleophilic aryllithium species.[4]

-

-

Quenching and Workup: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by the careful addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and add 1 M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure product.

-

Validation: Confirm the structure and purity of the isolated product using NMR, IR spectroscopy, and mass spectrometry.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its capacity to undergo a variety of selective chemical transformations, making it a valuable intermediate.

A. Reductive Amination

The aldehyde group is readily converted into secondary or tertiary amines via reductive amination. This one-pot reaction involves the formation of an imine or iminium ion with an amine, followed by in-situ reduction.[6][7] This is a cornerstone reaction in medicinal chemistry for generating amine libraries.[8]

Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is favored for its mild conditions and high chemoselectivity, as STAB does not typically reduce the aldehyde starting material.[9][10]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and a primary or secondary amine (1.1 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE) or THF.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. The reaction is typically stirred at room temperature for 4-24 hours.

-

Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup & Purification: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify the crude material via column chromatography.

B. Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide at the C3 position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[11] This allows for the introduction of various aryl, heteroaryl, or alkyl groups.

Workflow: Suzuki-Miyaura Coupling

General Protocol Considerations:

-

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor and a ligand, is required.

-

Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid.

-

Solvent: A two-phase solvent system like toluene/water or a polar aprotic solvent like dioxane is commonly used.

-

Procedure: The aryl bromide, boronic acid, catalyst, and base are combined in the solvent and heated (typically 80-110 °C) under an inert atmosphere until the reaction is complete.

This reactivity profile makes this compound a strategic precursor for synthesizing complex, biologically active molecules where precise substitution is key.[12][13]

Safety and Handling

As with any active laboratory chemical, proper handling is essential. This compound is classified as a hazardous substance.

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [N/A]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Strong oxidizing agents and strong bases.

References

-

Supporting Information for "Visible-Light-Induced Aerobic Oxidative Formylation of C(sp3)−H Bonds". [Link]

-

Substituted Benzaldehyde: Significance and symbolism. [Link]

-

Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". [Link]

-

Supporting Information for "Palladium-Catalyzed Esterification of Aryl Halides with Carbon Monoxide and Alcohols". [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

-

3-Bromo-4-methoxybenzaldehyde. [Link]

-

3-bromo-2-fluoro-6-methoxybenzaldehyde (C8H6BrFO2). [Link]

- Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant. [Link]

-

Directed (ortho) Metallation. [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

-

how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]

-

The formylation of arylmetal reagents. [Link]

-

3-Bromo-2-fluoro-6-methoxybenzaldehyde. [Link]

-

ortho-Formylation of phenols. [Link]

-

2-bromo-4-methylbenzaldehyde. [Link]

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. [Link]

-

3-Fluoro-4-methoxybenzaldehyde - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Benzaldehyde, 3-fluoro-5,6-dimethoxy- - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromo-2-fluoro-6-methoxybenzaldehyde [myskinrecipes.com]

- 3. PubChemLite - 3-bromo-2-fluoro-6-methoxybenzaldehyde (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. uwindsor.ca [uwindsor.ca]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 13. ossila.com [ossila.com]

An In-depth Technical Guide to 3-Bromo-6-fluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-6-fluoro-2-methoxybenzaldehyde, a key building block in modern medicinal chemistry and organic synthesis. With the CAS Number 473416-74-9 , this substituted benzaldehyde offers a unique combination of reactive functional groups, making it a valuable starting material for the synthesis of complex molecular architectures.[1][2][3] This document will delve into its chemical properties, a detailed and validated synthetic protocol, its applications in the development of novel therapeutics, and essential safety and handling information.

Core Chemical Identity

This compound is a trifunctionalized aromatic compound. The interplay of the bromo, fluoro, and methoxy substituents, along with the reactive aldehyde group, provides a rich chemical landscape for synthetic transformations.

| Identifier | Value | Source |

| CAS Number | 473416-74-9 | [1][2][3] |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.03 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | COC1=C(C=CC(=C1C=O)F)Br | [1] |

Physicochemical Properties

While extensive experimental data for this specific compound is not broadly published, the following properties can be inferred from data on closely related analogues and general principles of physical organic chemistry. It is a solid at room temperature.[4]

| Property | Value | Notes |

| Appearance | Pale yellow crystals | As described in synthetic preparations.[4] |

| Melting Point | Not available | Expected to be a solid at room temperature based on analogous compounds. |

| Boiling Point | Not available | Likely to be high due to its molecular weight and polarity. |

| Solubility | Soluble in common organic solvents such as diethyl ether, tetrahydrofuran, and dichloromethane. | Inferred from its use in organic synthesis. |

Synthesis and Mechanism: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a directed ortho-metalation (DoM) strategy. This powerful technique allows for the regioselective functionalization of aromatic rings. The following protocol is adapted from a patented procedure, ensuring its validity and reproducibility.[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

1-Bromo-4-fluoro-2-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexane (2.66 M solution)

-

Diisopropylamine

-

N-Formylpiperidine

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

Diethyl ether

-

Acetic acid

-

0.2 N Hydrochloric acid

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks, oven-dried

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Chromatography column and accessories

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (5 g) in anhydrous tetrahydrofuran (89 mL). Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium in hexane (18.7 mL of a 2.66 M solution) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour and 10 minutes to generate LDA in situ.

-

Ortho-Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 1-bromo-4-fluoro-2-methoxybenzene (9.27 g) dropwise. Maintain the temperature at -78 °C and stir the reaction mixture for 1.5 hours. This step results in the regioselective deprotonation at the position ortho to the methoxy group.

-

Formylation: While maintaining the temperature at -78 °C, add N-formylpiperidine (5.52 mL) dropwise to the reaction mixture. Stir for an additional 25 minutes at this temperature.

-

Quenching and Work-up: Quench the reaction by adding acetic acid (9 mL) at -78 °C. Allow the mixture to warm to room temperature and then add water. Extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic extracts and wash sequentially with 0.2 N hydrochloric acid, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by silica gel column chromatography to yield this compound (5.65 g) as pale yellow crystals.

Causality of Experimental Choices

-

Directed Ortho-Metalation (DoM): The methoxy group in the starting material, 1-bromo-4-fluoro-2-methoxybenzene, is a powerful directing group for ortho-lithiation. The lone pair of electrons on the oxygen atom coordinates to the lithium ion of the strong base (LDA), delivering the base to the adjacent ortho position for deprotonation. This ensures high regioselectivity in the introduction of the formyl group.

-

Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base. Its steric bulk prevents it from acting as a nucleophile and attacking the aromatic ring, while its high basicity is sufficient to deprotonate the aromatic C-H bond.

-

N-Formylpiperidine: This reagent serves as an efficient formylating agent. Compared to other formylating agents like dimethylformamide (DMF), N-formylpiperidine can offer higher yields in the formylation of some organolithium compounds.[5]

-

Low Temperature (-78 °C): The reaction is conducted at low temperature to prevent side reactions, such as the decomposition of the organolithium intermediates and potential benzyne formation.

Reaction Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 10.35 (s, 1H, CHO), 7.76 (dd, J = 5.6, 9.0 Hz, 1H, Ar-H), 6.90 (dd, J = 9.0, 9.6 Hz, 1H, Ar-H), 3.97 (s, 3H, OCH₃).[4]

General Precautions:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a respirator may be necessary.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[6][7]

Potential Hazards:

Based on analogous compounds, this compound may cause skin, eye, and respiratory irritation. It may be harmful if swallowed.[4][6][7]

Applications in Drug Discovery and Development

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The presence of fluorine in a molecule can enhance its metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks like this compound particularly valuable in drug design.[8]

While specific examples of marketed drugs derived directly from this compound are not publicly documented, its structural motifs are present in various classes of biologically active molecules. The aldehyde functionality serves as a versatile handle for constructing more complex structures through reactions such as:

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to introduce carbon-carbon double bonds.

-

Condensation reactions to form heterocycles.

-

Oxidation to the corresponding benzoic acid.

-

Reduction to the corresponding benzyl alcohol.

The bromo and fluoro substituents can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular diversity.

Potential Therapeutic Areas

Given the prevalence of substituted aromatic rings in drug molecules, this building block could be instrumental in the synthesis of novel candidates for a variety of therapeutic areas, including but not limited to:

-

Oncology

-

Neuroscience

-

Infectious diseases

-

Inflammatory diseases

The strategic placement of the substituents on the benzaldehyde ring allows for fine-tuning of the electronic and steric properties of the final molecule, which can be critical for optimizing its biological activity and pharmacokinetic profile.

Biological Signaling Pathways

Aldehyde compounds are naturally present in biological systems and can act as signaling molecules.[9] However, the direct role of this compound in specific signaling pathways has not been elucidated. Its significance lies in its utility as a synthetic precursor to molecules that may modulate various biological pathways. For instance, many enzyme inhibitors and receptor antagonists feature substituted aromatic cores that could be accessed from this starting material. The biological activity of compounds synthesized from this benzaldehyde would be highly dependent on the subsequent chemical transformations and the overall structure of the final molecule.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and development. Its well-defined synthetic route, based on the principles of directed ortho-metalation, allows for its efficient and regioselective preparation. The presence of multiple reactive sites on the molecule provides chemists with a powerful tool to generate diverse and complex molecular architectures. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of key intermediates like this compound in the synthetic chemist's toolbox is undeniable.

References

-

N-Formylpiperidine. In: Wikipedia. Accessed January 12, 2026. [Link]

-

Directed ortho metalation. In: Wikipedia. Accessed January 12, 2026. [Link]

-

The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 12, 2026. [Link]

Sources

- 1. CAS Patents | CAS [cas.org]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. N-Formylpiperidine - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. nbinno.com [nbinno.com]

- 9. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-6-fluoro-2-methoxybenzaldehyde

Abstract: This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-Bromo-6-fluoro-2-methoxybenzaldehyde (CAS No. 473416-74-9).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, detailed interpretation of chemical shifts and coupling constants, and a discussion of potential synthetic impurities. The guide emphasizes the underlying principles of nuclear magnetic resonance spectroscopy as applied to substituted aromatic systems, offering field-proven insights into spectral analysis. All claims are supported by authoritative references, and methodologies are presented to ensure scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Its utility as a building block in the development of novel pharmaceutical agents and other functional organic materials necessitates a thorough understanding of its structural and spectroscopic properties. ¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. This guide provides a detailed examination of the expected ¹H NMR spectrum of this compound, offering a predictive framework that can be applied to related structures.

The unique substitution pattern of the benzene ring, featuring a bromine atom, a fluorine atom, a methoxy group, and an aldehyde group, results in a distinct and informative ¹H NMR spectrum. Understanding the interplay of the electronic effects of these substituents is crucial for accurate spectral interpretation.

Predicted ¹H NMR Spectrum: A Detailed Analysis

In the absence of a publicly available experimental spectrum, a robust prediction can be formulated based on established principles of ¹H NMR spectroscopy, including substituent chemical shift (SCS) effects, and analysis of coupling constants from similar compounds.

Molecular Structure and Proton Environments

The structure of this compound features three distinct proton environments: the aldehyde proton (-CHO), the methoxy group protons (-OCH₃), and two aromatic protons on the benzene ring.

Diagram: Molecular Structure and Proton Numbering

Caption: A streamlined workflow for acquiring and analyzing the ¹H NMR spectrum.

Interpretation of the Predicted Spectrum

The predicted ¹H NMR spectrum of this compound will exhibit several key features:

-

A sharp singlet for the aldehyde proton in the far downfield region (around 10 ppm).

-

A sharp singlet for the three methoxy protons (around 4 ppm).

-

Two complex multiplets in the aromatic region (around 7-8 ppm), corresponding to H-4 and H-5 . Each of these signals will be a doublet of doublets due to coupling with each other (ortho coupling) and with the fluorine atom (meta and ortho coupling, respectively). The integration of each aromatic signal will correspond to one proton.

The precise appearance of the aromatic signals will be a key diagnostic feature for confirming the structure.

Potential Impurities and Their ¹H NMR Signatures

The synthesis of this compound can potentially lead to certain impurities that may be observable in the ¹H NMR spectrum. A plausible synthetic route involves the bromination of 6-fluoro-2-methoxybenzaldehyde.

-

Starting Material (6-fluoro-2-methoxybenzaldehyde): If the reaction is incomplete, the starting material may be present. Its ¹H NMR spectrum would show three aromatic protons and would lack the characteristic splitting pattern caused by the bromine substituent.

-

Isomeric Products: Depending on the reaction conditions, other isomeric brominated products could be formed, although the directing effects of the substituents would favor the desired product. Any isomeric impurities would present a different set of aromatic signals with distinct chemical shifts and coupling patterns.

-

Solvent Residues: Residual solvents from the reaction or purification steps (e.g., dichloromethane, ethyl acetate, hexanes) may be present and can be identified by their characteristic ¹H NMR signals.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of this compound. By understanding the fundamental principles of chemical shifts and coupling constants in substituted aromatic systems, researchers can confidently interpret experimental data to confirm the structure and assess the purity of this important synthetic intermediate. The provided experimental protocol offers a robust methodology for obtaining high-quality spectra.

References

-

Journal of the Chemical Society, Chemical Communications. Long-range carbon–fluorine scalar coupling in some fluorinated aromatic compounds. [Link]

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]

-

J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

-

ACS Publications. (2002). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. [Link]

-

UCL. Chemical shifts. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]

Sources

Introduction: The Role of ¹³C NMR in Modern Structural Elucidation

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Bromo-6-fluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique for organic chemists, providing profound insights into the carbon framework of molecules.[1][2][3] Unlike proton NMR, which focuses on hydrogen nuclei, ¹³C NMR targets the carbon-13 isotope.[2][4] Although the low natural abundance of ¹³C (approximately 1.1%) makes it inherently less sensitive than ¹H NMR, modern Fourier transform techniques and proton decoupling have rendered it a routine and powerful tool.[2]

Proton-decoupled ¹³C NMR spectra are characterized by their simplicity, with each chemically non-equivalent carbon atom typically appearing as a single sharp peak.[2][5] The chemical shift of each signal, measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon nucleus.[3] Factors such as the hybridization of the carbon atom, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift, making ¹³C NMR a precise instrument for mapping a molecule's structure.[3][6]

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound, a polysubstituted aromatic compound. We will dissect the influence of each substituent—bromo, fluoro, methoxy, and aldehyde groups—on the chemical shifts of the aromatic and substituent carbons. This detailed examination will serve as a practical framework for researchers engaged in the synthesis and characterization of complex organic molecules.

Deconstructing Substituent Effects on the Aromatic Core

The chemical shifts of the carbon atoms in the benzene ring of this compound are a composite of the electronic effects exerted by the four different substituents. Understanding these individual contributions is key to accurately assigning the observed NMR signals.

The Aldehyde Group (-CHO): Anisotropic and Inductive Effects

The aldehyde group is a potent electron-withdrawing group, primarily through the inductive effect of its sp² hybridized carbon and the resonance effect of the carbonyl double bond. This withdrawal of electron density deshields the attached ipso-carbon (C1) and other carbons in the ring, particularly those at the ortho and para positions.[7] The carbonyl carbon of the aldehyde itself is highly deshielded due to both sp² hybridization and the double bond to the electronegative oxygen atom, resulting in a characteristic signal far downfield, typically in the range of 190-200 ppm.[8][9]

The Methoxy Group (-OCH₃): A Classic Electron-Donating Group

The methoxy group, in contrast, is a strong electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic π-system. This effect increases the electron density at the ortho and para carbons, causing them to be shielded and appear at a higher field (lower ppm).[7] The methoxy carbon itself typically resonates around 55-60 ppm.[10][11] However, steric hindrance from adjacent bulky groups can force the methoxy group out of the plane of the aromatic ring, which can lead to an unusual downfield shift of the methoxy carbon signal to around 62 ppm.[10][11][12]

The Halogens: Inductive Withdrawal and the "Heavy Atom" Effect

-

Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deshields nearby carbons. A key feature of fluorine is its nuclear spin of ½, which leads to spin-spin coupling with ¹³C nuclei. This results in the splitting of carbon signals into doublets, triplets, or more complex multiplets, depending on the number of bonds separating the carbon and fluorine atoms. The magnitude of the ¹³C-¹⁹F coupling constant (JCF) is characteristic of the number of intervening bonds.[13][14]

-

Bromine (-Br): Bromine also has an inductive electron-withdrawing effect. However, its most significant contribution to the ¹³C NMR spectrum is the "heavy atom effect." This effect causes a substantial shielding (upfield shift) of the directly attached ipso-carbon. This is a counterintuitive effect when considering electronegativity alone and is a valuable diagnostic tool for identifying carbons bonded to bromine or iodine.[15]

The interplay of these electronic influences is visualized in the diagram below.

Caption: Electronic influence of substituents on the aromatic ring.

Predicted ¹³C NMR Spectrum of this compound

By applying the principles of substituent additivity, we can predict the approximate chemical shifts and splitting patterns for the eight unique carbon atoms of this compound.

Structure and Carbon Numbering:

(A generated image of the chemical structure with carbons numbered 1 through 8 would be placed here.)

Predicted Chemical Shifts and Assignments:

The predicted ¹³C NMR data are summarized in the table below. The assignments are based on a systematic evaluation of the combined electronic effects of the substituents on each carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Justification |

| C7 (-CHO) | 188 - 192 | Doublet (⁴JCF) | Aldehyde carbonyl carbon, highly deshielded.[8][9] Small four-bond coupling to fluorine is possible. |

| C6 (-F) | 158 - 162 | Doublet (¹JCF ≈ 250 Hz) | Attached to highly electronegative fluorine, significantly deshielded.[16] Exhibits a large one-bond C-F coupling.[13] |

| C2 (-OCH₃) | 150 - 155 | Doublet (³JCF) | Attached to electron-donating methoxy group but deshielded by adjacent aldehyde and fluorine. Three-bond coupling to fluorine. |

| C4 | 128 - 132 | Doublet (³JCF) | Influenced by para aldehyde (deshielding) and ortho bromine. Three-bond coupling to fluorine. |

| C1 | 125 - 130 | Doublet (²JCF) | Ipso-carbon to the aldehyde group, deshielded. Two-bond coupling to fluorine. |

| C5 | 118 - 122 | Doublet (²JCF) | Ortho to the fluorine atom, experiencing its strong inductive effect. Two-bond coupling to fluorine. |

| C3 (-Br) | 110 - 115 | Singlet or small doublet (⁴JCF) | Shielded due to the heavy atom effect of bromine.[15] Any four-bond coupling to fluorine would be very small. |

| C8 (-OCH₃) | 60 - 64 | Singlet | Methoxy carbon. May be slightly downfield due to steric hindrance from the adjacent bromine and aldehyde groups.[10][11][12] |

Experimental Protocol for ¹³C NMR Analysis

Achieving a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.[17][18]

-

Determine Sample Amount: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound dissolved in 0.5-0.7 mL of solvent is typical.[17] For more sensitive modern spectrometers, less material may be required.

-

Dissolution: Weigh the desired amount of this compound into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This removes any particulate matter.

-

Final Volume and Referencing: The final volume in the NMR tube should be approximately 4-5 cm in height.[19] The deuterated solvent provides the deuterium lock signal for the spectrometer. Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0.00 ppm.[8][17]

Data Acquisition Workflow:

The following diagram outlines the general workflow for acquiring and analyzing the ¹³C NMR spectrum.

Caption: General workflow for ¹³C NMR spectroscopy.

Conclusion: A Synthesis of Theory and Practice

The ¹³C NMR spectrum of this compound presents a rich dataset for structural analysis. A thorough understanding of the competing and complementary electronic effects of each substituent is paramount for the accurate assignment of the carbon signals. The predicted spectrum, characterized by a downfield aldehyde carbon, a heavily split aromatic region due to C-F coupling, and a shielded bromine-bound carbon, provides a clear roadmap for experimental verification. By following rigorous sample preparation protocols, researchers can obtain high-fidelity spectra that, when expertly interpreted, confirm the molecular structure with a high degree of confidence. This guide serves as a testament to the power of ¹³C NMR spectroscopy as a cornerstone of chemical research and development.

References

-

Miyamoto, H., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. RSC Advances, 11(34), 20872-20880. [Link]

-

Pierens, G. K., Venables, D. A., & Shorter, J. (2006). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

-

StudyLib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. Retrieved from [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10842. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Toušek, J., Čechová, L., Čajan, M., Kubíček, V., & Marek, R. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 661-669. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (2006). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

-

École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

Fiveable. (n.d.). Uses of ¹³C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

University of California, San Diego. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

ResearchGate. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

SlideShare. (2015). C-13 NMR Spectroscopy. Retrieved from [Link]

-

Spiecke, H., & Schneider, W. G. (1961). Substituent Effects on the C¹³ and H¹ Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 731-736. [Link]

-

Adcock, W., & Khor, T. C. (1977). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 1435-1440. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (2004). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 9(1), 1-13. [Link]

-

ResearchGate. (n.d.). Experimental and Calculated ¹³C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

-

Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. European Polymer Journal, 34(3-4), 419-424. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

Schaefer, T., Marat, K., Peeling, J., & Veregin, R. P. (1983). Signs and mechanisms of ¹³C, ¹⁹F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 61(12), 2779-2784. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Pearson. (2023). How might you use ¹³C NMR spectroscopy to differentiate between.... Retrieved from [Link]

-

ResearchGate. (1977). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C-¹⁹F coupling constants. Retrieved from [Link]

-

Hansen, P. E., & Wray, V. (1972). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C₁₆H₉F). Acta Chemica Scandinavica, 26, 2159-2160. [Link]

-

Wray, V., & Ernst, L. (1976). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of Magnetic Resonance, 22(2), 207-220. [Link]

-

Smith, G. G., & Proulx, T. W. (1976). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 48(12), 1777-1782. [Link]

-

Cativiela, C., Figueredo, M., & Elguero, J. (1994). Methoxy group conformation effects on ¹³C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Magnetic Resonance in Chemistry, 32(4), 212-215. [Link]

-

Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). Retrieved from [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Coupling in ¹³C NMR spectra. Organic Chemistry. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO ¹³C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹³C NMR Coupling Constants. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. compoundchem.com [compoundchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. sites.uclouvain.be [sites.uclouvain.be]

- 19. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

Molecular structure of 3-Bromo-6-fluoro-2-methoxybenzaldehyde

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-Bromo-6-fluoro-2-methoxybenzaldehyde

Section 1: Introduction

This compound is a polysubstituted aromatic aldehyde that serves as a crucial building block in modern organic synthesis. Its unique arrangement of electron-withdrawing (bromo, fluoro, aldehyde) and electron-donating (methoxy) groups on a benzene ring imparts a distinct reactivity profile, making it a valuable intermediate for creating complex molecular architectures. This guide offers a detailed examination of its molecular structure, physicochemical properties, and spectroscopic signature. Tailored for researchers and drug development professionals, it provides expert insights into the compound's structural elucidation, a representative synthetic pathway, and its functional role in advanced chemical applications, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1]

Section 2: Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 473416-74-9 | [2][3] |

| Molecular Formula | C₈H₆BrFO₂ | [2] |

| Molecular Weight | 233.03 g/mol | [2] |

| Canonical SMILES | COC1=C(C=CC(=C1C=O)F)Br | [2] |

| Storage Condition | Room temperature | [1] |

Molecular Structure Diagram

The 2D structure of the molecule highlights the specific substitution pattern on the benzene ring, which is key to its chemical behavior.

Caption: 2D structure of this compound.

Section 3: Elucidation of the Molecular Structure via Spectroscopic Analysis

While specific spectral data for this compound are often proprietary, its structure can be unequivocally confirmed using a combination of standard spectroscopic techniques. The following is an expert analysis of the expected spectral data based on the known effects of the substituents.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show four distinct signals:

-

Aldehyde Proton (-CHO): A singlet peak is anticipated in the highly deshielded region of δ 9.8-10.2 ppm . The strong electron-withdrawing nature of the carbonyl group and the aromatic ring shifts this proton significantly downfield.

-

Aromatic Protons (Ar-H): Two signals are expected for the two protons on the aromatic ring.

-

The proton at position C4 (adjacent to the bromine) would likely appear as a doublet of doublets around δ 7.2-7.5 ppm . It will show coupling to the adjacent proton at C5 and a smaller coupling to the fluorine atom at C6.

-

The proton at position C5 (adjacent to the fluorine) would appear as a doublet of doublets around δ 6.9-7.1 ppm . It will show coupling to the proton at C4 and a larger coupling to the adjacent fluorine atom.

-

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is expected around δ 3.8-4.0 ppm . Its position is influenced by the shielding effect of the oxygen atom.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum should display 8 unique carbon signals, as there are no planes of symmetry in the molecule:

-

Carbonyl Carbon (-CHO): A signal in the range of δ 188-192 ppm .

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 110-165 ppm region. The carbons bonded to electronegative atoms (F, Br, O) will be significantly affected. The carbon attached to fluorine (C6) will exhibit a large C-F coupling constant.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm .

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹ .

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .

-

C-O Stretch (Methoxy/Aryl Ether): A strong band in the region of 1200-1275 cm⁻¹ .

-

C-F Stretch: A strong absorption typically found in the 1000-1250 cm⁻¹ range.

-

C-Br Stretch: A weaker absorption in the fingerprint region, usually below 600 cm⁻¹ .

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight.

-

Isotopic Pattern: A key confirmatory feature will be the presence of two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Section 4: Synthesis and Reactivity Profile

Representative Synthetic Pathway

While multiple synthetic routes exist for substituted benzaldehydes, a common strategy involves the functionalization of a readily available precursor. A plausible approach for synthesizing this compound could start from 3-fluoroanisole.

Caption: A representative synthetic workflow for the target molecule.

Detailed Protocol (Exemplary)

-

Step 1: Bromination. To a solution of 3-fluoroanisole in a suitable solvent like acetic acid, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The methoxy group is an ortho-, para-director, and the para-position is sterically favored, leading to the formation of 4-bromo-3-fluoroanisole. The reaction is monitored by TLC until completion, followed by workup and purification.

-

Step 2: Ortho-Directed Formylation. The intermediate, 4-bromo-3-fluoroanisole, is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong base such as n-butyllithium (n-BuLi) is added dropwise. The methoxy group directs the lithiation to the ortho position (C2). After stirring, a formylating agent like N,N-dimethylformamide (DMF) is added. The reaction is quenched, and the crude product is purified, typically by column chromatography, to yield this compound.

Reactivity Insights

The molecular structure dictates the compound's reactivity, making it a versatile synthetic tool.

-

The Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It readily participates in Wittig reactions to form alkenes, reductive amination to produce secondary and tertiary amines, and the formation of imines and oximes, which are common transformations in drug synthesis.

-

The Aromatic Ring: The combination of electron-withdrawing halogens and the aldehyde deactivates the ring towards electrophilic substitution. However, this electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by these groups.

-

The Carbon-Bromine Bond: The C-Br bond is an exceptionally valuable handle for transition metal-catalyzed cross-coupling reactions.[4] It enables the formation of new carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of diverse functional groups.

Section 5: Applications in Research and Development

This compound is primarily utilized as a key intermediate in multi-step syntheses within the pharmaceutical and agrochemical industries.[1] Its pre-functionalized structure allows for the efficient and regioselective construction of more complex target molecules. Researchers in medicinal chemistry employ this compound to synthesize novel compounds with potential biological activities, such as enzyme inhibitors or receptor modulators, where the specific placement of the fluoro, bromo, and methoxy groups can be critical for binding affinity and metabolic stability.[2][5]

Section 6: Conclusion

This compound is a strategically designed synthetic intermediate whose value lies in the precise arrangement of its functional groups. Spectroscopic analysis provides a clear pathway for its structural confirmation, highlighting the distinct electronic environment of each atom. Its reactivity, governed by the interplay of the aldehyde, methoxy, fluoro, and bromo substituents, offers chemists a versatile platform for building molecular complexity, particularly through powerful cross-coupling methodologies. This makes it an indispensable tool for professionals engaged in the discovery and development of novel chemical entities.

Section 7: References

-

This compound - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0DPgmnWID-XlbE7d3Vy5mW3VJGXMWdO2W7H1ztQ7J1CRudl2oT3Dxtbva-ylnvPVrfC_M6F0WJROc_OqGZLG1Jo_TKMYKCIN4XUvoYOSKY7Ml_rezoJFWhkqFZRR6sQYrYaBiOhD-eVG27EwGVZLsDCls2SrYgdhqIZPWgskTb-AeLuqEIuXvv2JzEYunPUrF1iJSfsmJeAO6C-zZtgeRLUHrPLE9RVWUf2kv]

-

This compound | 473416-74-9. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6NjsxaVFXxsP5gYpvON85sUj89NpWxEhV5AP1EqQ39udZ9geJuNw1p_cpsMzQh015qh1-5iDVhWXPHJvxa77BlHKDewYQGF1FXE_4N6yBf_oNp7lcZACQ3dGLFtiZAjw3dmueBMKCDnm3LfhJge1Aocmw0BCylIUjCuw9qp3535bnph1PRuscPzwvdRN_ZQ==]

-

3-Bromo-2-fluoro-6-methoxybenzaldehyde | 1160653-94-0. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGATIopT46YS4w59Ta0ns0KbOewZmFl2MVY3PvVoUE-XCdwH56_O0F4jkpCpUZxeWH50ZWHgTZuQP2P-vTfpMRJCTLKISB0e9XgQa6JNJa_syxTKSR4WBTwTvy5W3hcp6qidwhgFaD00TpQTaIPGbVDJb5PIwOzusLXLIPh4zwBoaafwl9cFVYUHPDW4pQ=]

-

3-Bromo-2-fluoro-6-methoxybenzaldehyde - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3DPN5ZxT1Xi86dQVQV-63hbRNUaRAZiU5f3Gl0gUn52qammh1_dYCZnuJnnh7mGru1EmLJoC0S9IxGpxNHvJDE4ETDPKZxkn3vaEq0LOk-Z2ge0feSiXUoSevDibgEVTc7wKLF34xPTBXKGCfPaYO0ftz5XITAO0lQ7efVc8kgwVPpjKIZzssn1k5A6hg1w9XmSAjf7hazqn2GmiBhWQUQ2BxrAECb5AuQ5pS]

-

This compound | 473416-74-9. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNv9t0w_RiYtdILMq36ZukDQN6rej-NZdHz1T8KkCi-1c7iBcXPbtNU3qG1C8UvlA5VVide2qkyC1hmJtEtBo6nhPRHhjGLhtCTsSA96JzFwi_-M3GlZXpxWEhwc3xCK0nuEEJC_-yLcQfJW7SIFXtryomLb3Imhqeh5EO-hJXP4s=]

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [URL: https://www.scielo.br/j/jbs/a/wz48DqVw5YgKxW9gYhbw38t/?lang=en]

-

US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde. Google Patents. [URL: https://patents.google.com/patent/US8692026B2/en]

-

An In-depth Technical Guide on the Reactivity of 2,3-Dibromo-6-fluorobenzaldehyde. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUpzVN_UyvRymUqvG6IDaISrEk_ly0RB_9dv909SZJ9UZFdu4JldoRkYTSIIoOVvUMxE2LKRXoa2Jr0TKtgA7KAiyXOJeRqSoyASRUBxSClALxDPQ5R2I28S6k95kfjyeNFAFMN1jFUi9zYDGc5IsHhQWqE_d5d4WR0dfhL95E22N03psGAomeLi5mtGIQ20oBPfbEP-vCn4EUH6Gz8REzO45TYnk_ga9QEKmI6EQ=]

Sources

A Technical Guide to the Synthesis of 3-Bromo-6-fluoro-2-methoxybenzaldehyde: Strategic Selection of Starting Materials and Synthetic Pathways

Abstract

3-Bromo-6-fluoro-2-methoxybenzaldehyde is a highly functionalized aromatic building block crucial in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern offers multiple points for diversification, making it a valuable intermediate in drug discovery programs.[1][2] This technical guide provides an in-depth analysis of the primary synthetic strategies for its preparation, with a core focus on the selection of appropriate starting materials. We will explore the mechanistic underpinnings of the most efficient synthetic route—Directed ortho-Metalation (DoM)—and provide a detailed, field-proven experimental protocol. Alternative synthetic strategies are also discussed and compared, offering researchers a comprehensive view of the available methodologies.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule, this compound, reveals the most logical bond disconnection to be the carbon-aldehyde bond (C-CHO). This disconnection points towards a formylation reaction, a classic and reliable method for introducing an aldehyde group onto an aromatic ring. The key challenge lies in achieving the requisite regioselectivity on a tri-substituted benzene ring.

This retrosynthetic approach identifies a lithiated aryl species as the immediate precursor, which in turn originates from a commercially available or readily synthesized haloanisole. The primary starting material identified through this analysis is 1-bromo-4-fluoro-2-methoxybenzene .

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: Directed ortho-Metalation (DoM)

The most efficient and widely adopted strategy for the synthesis of this compound leverages the powerful technique of Directed ortho-Metalation (DoM). This reaction provides a predictable and high-yielding route to the target molecule by exploiting the directing ability of the methoxy group.

The Starting Material: 1-Bromo-4-fluoro-2-methoxybenzene

The cornerstone of this synthesis is 1-bromo-4-fluoro-2-methoxybenzene (CAS 103291-07-2), also known commercially as 2-bromo-5-fluoroanisole.[3] This precursor contains the complete heavy-atom skeleton of the final product, with the substituents correctly arranged to facilitate the key transformation.

Mechanistic Rationale: The Power of the Methoxy Directing Group

In the DoM reaction, a functional group on the aromatic ring, known as the Directing Metalation Group (DMG), controls the position of deprotonation by a strong base.[4] The methoxy group (-OCH₃) is one of the most effective DMGs.

Causality of Experimental Choice:

-

Coordination: The Lewis basic oxygen of the methoxy group coordinates to the Lewis acidic lithium ion of the organolithium base (e.g., n-Butyllithium).

-

Proximity Effect: This coordination brings the alkyl base into close proximity with the protons at the ortho positions (C1 and C3). This is often referred to as a Complex-Induced Proximity Effect (CIPE).[4]

-

Regioselective Deprotonation: The C1 position is blocked by the bromine atom. Consequently, the organolithium base selectively abstracts the proton from the C3 position, which is the only available ortho position. This step forms a highly reactive aryllithium intermediate with exceptional regiochemical purity.

-

Cryogenic Conditions: The reaction is conducted at extremely low temperatures (-78 °C). This is critical to prevent side reactions, such as the degradation of the organolithium reagent or potential benzyne formation, ensuring the stability of the aryllithium intermediate until it is quenched.

Caption: The forward synthetic pathway via DoM.

Electrophilic Quench: Formylation

Once the aryllithium intermediate is formed, it is "trapped" by introducing an electrophile. For the synthesis of an aldehyde, N,N-Dimethylformamide (DMF) is the ideal and most commonly used formylating agent. The nucleophilic aryllithium attacks the electrophilic carbonyl carbon of DMF. A subsequent aqueous workup hydrolyzes the resulting intermediate to yield the final product, this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system, providing a robust methodology for laboratory-scale synthesis.

Materials:

-

1-Bromo-4-fluoro-2-methoxybenzene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M, 1.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (1.5 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: Under an inert atmosphere of argon or nitrogen, charge a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum with 1-bromo-4-fluoro-2-methoxybenzene (1.0 eq).

-

Solvent Addition: Add anhydrous THF via cannula or syringe to achieve a concentration of approximately 0.2-0.4 M.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-Butyllithium (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature remains below -70 °C. A color change is typically observed. Stir the reaction at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

Electrophilic Quench: Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 2 hours.

-

Warming & Work-up: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Alternative Synthetic Routes

While DoM is the preferred method, it is valuable for the research scientist to be aware of alternative approaches.

Multi-step Synthesis from Aniline Precursors

An alternative, albeit longer, route can commence from aniline derivatives such as 2-bromo-5-fluoroaniline .[5][6][7]

Synthetic Outline:

-

Diazotization: The aniline is treated with a nitrite source (e.g., NaNO₂) in a strong acid to form a diazonium salt.

-

Sandmeyer Reaction: The diazonium salt can be converted to a nitrile (-CN) using copper(I) cyanide.

-

Hydrolysis/Reduction: The methoxy group would need to be introduced, likely from a precursor phenol, and the nitrile can be reduced to an aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H).

This route involves more steps and can be lower yielding, but it avoids the use of highly pyrophoric organolithium reagents, which can be a consideration for scale-up or in facilities where their use is restricted.

Comparative Analysis of Synthetic Routes

| Feature | Directed ortho-Metalation (DoM) | Aniline-Based Route |

| Primary Starting Material | 1-Bromo-4-fluoro-2-methoxybenzene | 2-Bromo-5-fluoroaniline |

| Number of Steps | 1 (Core transformation) | 3-4+ |

| Regioselectivity | Excellent, controlled by the DMG | Dependent on multiple steps |

| Key Reagents | n-BuLi (pyrophoric), DMF | NaNO₂, CuCN, DIBAL-H |

| Typical Yield | High | Moderate to Low (overall) |

| Primary Advantage | High efficiency and convergence | Avoids organolithiums |

| Primary Disadvantage | Requires cryogenic temps & handling of pyrophoric reagents | Longer, less atom-economical |

Conclusion

The synthesis of this compound is most effectively and strategically accomplished via a Directed ortho-Metalation pathway. The selection of 1-bromo-4-fluoro-2-methoxybenzene as the starting material is pivotal, as its substitution pattern allows the methoxy group to direct lithiation with high precision to the C3 position. This one-pot transformation into the target aldehyde is elegant, high-yielding, and a testament to the power of modern synthetic organic chemistry. While alternative routes exist, they are generally less efficient. For researchers and drug development professionals, a thorough understanding of the DoM strategy provides a reliable and robust method for accessing this critical chemical intermediate.

References

-

Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Retrieved January 12, 2026, from [Link]

-

ortho metalation. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 12, 2026, from [Link]

- Method for preparing 2-bromo-5-fluoroaniline. (CN112110824A).Google Patents.

- Preparation method of 2-bromo-5-fluoroaniline. (CN102875389A).Google Patents.

-

Directed (ortho) Metallation. (n.d.). University of Wisconsin-Madison. Retrieved January 12, 2026, from [Link]

-